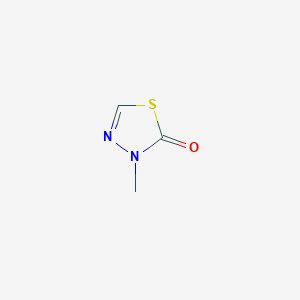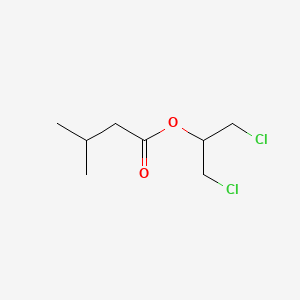
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from butanoic acid, which is a carboxylic acid, and has additional functional groups that make it unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 3-methylbutanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions ensures that the process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products
Hydrolysis: Yields 3-methylbutanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.
Biology: May be used in the synthesis of biologically active molecules and in the study of metabolic pathways involving esters.
Industry: Used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a different alkyl group, leading to different physical and chemical properties.
Uniqueness
Butanoic acid, 3-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of chlorine atoms, which make it more reactive in substitution reactions. This reactivity can be exploited in various chemical syntheses to produce a wide range of derivatives.
Propiedades
Número CAS |
88606-67-1 |
|---|---|
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
1,3-dichloropropan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-6(2)3-8(11)12-7(4-9)5-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
SNAXAHQPMUSTMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
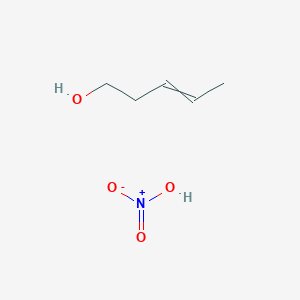
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
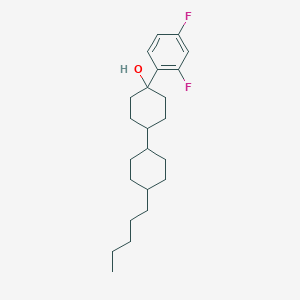
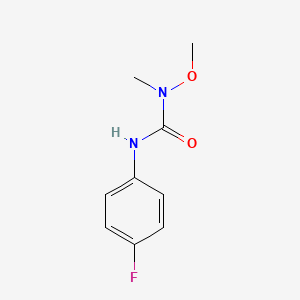
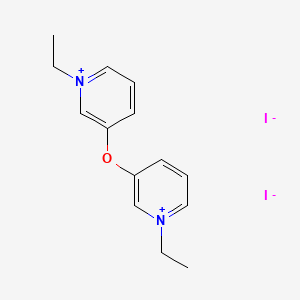


![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
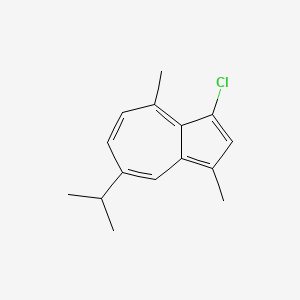

![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
